1-(Chloromethyl)cyclobutane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

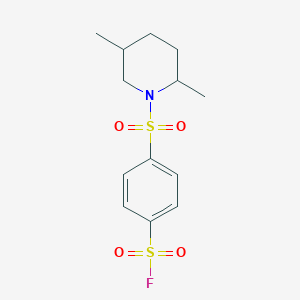

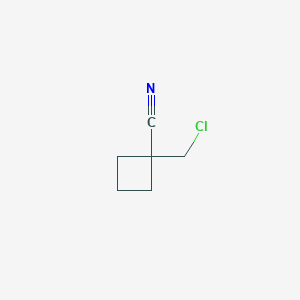

1-(Chloromethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C6H8ClN . It has a molar mass of 129.59 .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a chloromethyl group and a carbonitrile group attached . The exact 3D structure can be viewed using specialized software .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.12±0.1 g/cm3 and a predicted boiling point of 226.3±13.0 °C .Scientific Research Applications

Organic Synthesis Enhancements

- A novel synthetic pathway was developed for creating 2,4-methanoproline analogues, employing a key step of reversible addition of hydrogen cyanide that showcases the potential of cyclobutane derivatives in complex molecule synthesis (Rammeloo, Stevens, & De Kimpe, 2002).

Advances in Polymer Science

- Research into the incorporation of cyclobutane carbonitrile rings into vinyl copolymers revealed their impact on raising the glass transition temperature (Tg), highlighting the relevance of such compounds in designing materials with desirable thermal properties (Collette, Gale, & Belletěte, 1980).

Catalysis and Reaction Mechanisms

- A study on the catalytic reduction of α, ω-dihaloalkanes using nickel(I) salen as a mediator emphasized the compound's role in facilitating significant transformations in organic synthesis, including cyclobutane formation, underlining the potential for cyclobutane derivatives in catalytic processes (Dahm & Peters, 1996).

Photocatalysis and Environmental Applications

- Research into flavin-photosensitized monomerization of dimethylthymine cyclobutane dimer in the presence of perchloric acid revealed a model reaction for photorepair, demonstrating the utility of cyclobutane derivatives in environmental chemistry and potentially in the development of new photocatalytic processes (Pac et al., 1992).

Properties

IUPAC Name |

1-(chloromethyl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN/c7-4-6(5-8)2-1-3-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXSUWMUUSDCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide](/img/structure/B2991439.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2991440.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2991442.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2991445.png)

![N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991449.png)

![4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2991450.png)

![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2991452.png)

![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)

![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)